

Application Notes and Protocols: Delavinone for Inducing Ferroptosis in Organoids

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Delavinone

Cat. No.: B8257806

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, which has emerged as a promising therapeutic avenue in cancer research.[1] Organoids, three-dimensional self-organizing structures derived from stem cells, offer a physiologically relevant in vitro model system for studying disease and drug responses.[2][3] This document provides detailed application notes and protocols for utilizing **delavinone**, a novel small molecule, to induce ferroptosis in colorectal cancer (CRC) organoids. **Delavinone** has been identified as a potent inducer of ferroptosis in CRC cells by targeting the PKC δ /Nrf2/GPX4 signaling axis.[1] These protocols are intended to guide researchers in the application of **delavinone** as a tool to investigate ferroptosis and to evaluate its therapeutic potential in a patient-relevant organoid model system.

Mechanism of Action: Delavinone-Induced Ferroptosis

Delavinone initiates ferroptosis in colorectal cancer cells through a well-defined signaling cascade. It acts as an inhibitor of Protein Kinase C delta (PKC δ). [1] This inhibition prevents the phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the antioxidant response. The lack of phosphorylation impedes the nuclear translocation of Nrf2, leading to a downstream reduction in the expression of genes responsible for glutathione

(GSH) synthesis. The depletion of GSH, a critical antioxidant, compromises the function of Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides. The inactivation of GPX4 results in the accumulation of lipid reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, and ultimately, ferroptotic cell death.



[Click to download full resolution via product page](#)

Delavinone's mechanism of inducing ferroptosis.

Data Presentation

The following tables summarize representative quantitative data on the effects of **delavinone** on colorectal cancer cells. Note: These are example values. Researchers should consult the primary literature for specific experimental data.

Table 1: In Vitro Efficacy of **Delavinone** in Colorectal Cancer Cell Lines

Cell Line	IC50 (μM) after 48h
HCT116	Value
HT-29	Value
SW480	Value

(Data represents the concentration of **delavinone** required to inhibit cell growth by 50%)

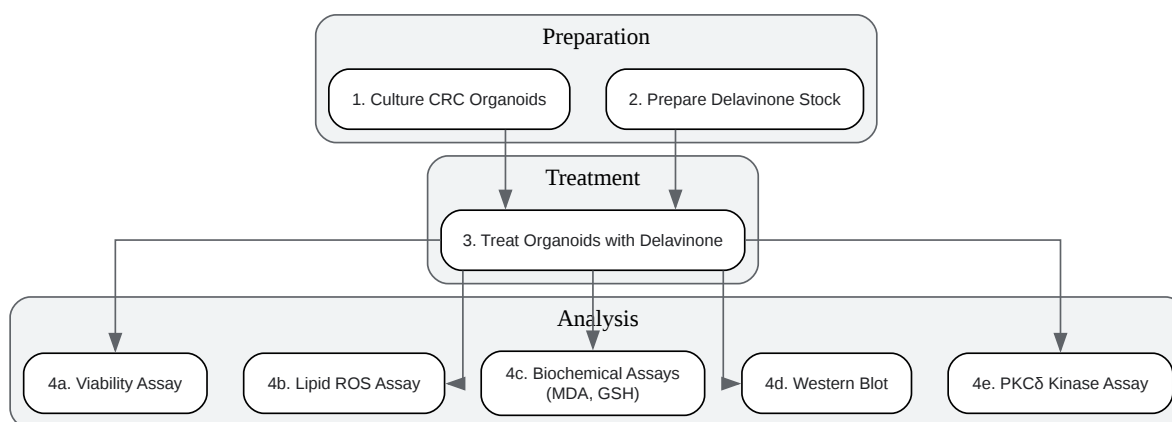
Table 2: Effect of **Delavinone** on Key Ferroptosis Markers

Marker	Treatment Group	Fold Change vs. Control
Lipid ROS	Delavinone (IC50)	Increase
Malondialdehyde (MDA)	Delavinone (IC50)	Increase
Glutathione (GSH)	Delavinone (IC50)	Decrease
p-Nrf2 (S40)	Delavinone (IC50)	Decrease
GPX4 Protein	Delavinone (IC50)	Decrease

(Fold changes are representative and should be determined experimentally)

Experimental Protocols

The following protocols are generalized procedures for inducing and analyzing ferroptosis in colorectal cancer organoids using **delavinone**. It is recommended to optimize these protocols for specific organoid lines and laboratory conditions.



[Click to download full resolution via product page](#)

Experimental workflow for studying **delavinone** in organoids.

Protocol 1: Culture of Human Colorectal Cancer (CRC) Organoids

This protocol outlines the general steps for establishing and maintaining CRC organoids from patient-derived tissues.

Materials:

- Fresh CRC tumor tissue
- Basement Membrane Extract (BME), growth factor reduced
- Advanced DMEM/F12 medium
- Human Epidermal Growth Factor (EGF)
- Noggin
- R-spondin-1
- N-acetylcysteine
- B27 supplement
- Primocin
- Gentle cell dissociation reagent
- Phosphate-buffered saline (PBS)

Procedure:

- **Tissue Digestion:** Mechanically mince the fresh tumor tissue and digest using a gentle cell dissociation reagent to obtain a single-cell suspension.
- **Embedding in BME:** Resuspend the cell pellet in BME on ice. Plate droplets of the BME-cell suspension into a pre-warmed 24-well plate.

- Polymerization and Culture: Allow the BME to solidify at 37°C for 15-20 minutes. Add complete organoid culture medium.
- Maintenance: Change the medium every 2-3 days. Passage the organoids every 7-10 days by disrupting the BME domes, mechanically dissociating the organoids, and re-plating in fresh BME.

Protocol 2: Delavinone Treatment of CRC Organoids

Materials:

- Cultured CRC organoids in 24-well plates
- **Delavinone**
- Dimethyl sulfoxide (DMSO)
- Organoid culture medium

Procedure:

- Stock Solution: Prepare a 10 mM stock solution of **delavinone** in DMSO. Store at -20°C.
- Working Solutions: On the day of the experiment, dilute the **delavinone** stock solution in organoid culture medium to the desired final concentrations. Include a vehicle control (DMSO-containing medium).
- Treatment: Remove the existing medium from the organoid cultures and replace it with the medium containing **delavinone** or vehicle control.
- Incubation: Incubate the organoids for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

Protocol 3: Organoid Viability Assay (CellTiter-Glo® 3D)

Materials:

- **Delavinone**-treated organoids in a 96-well plate

- CellTiter-Glo® 3D Cell Viability Assay kit

Procedure:

- Equilibrate the 96-well plate and CellTiter-Glo® 3D reagent to room temperature.
- Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.
- Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
- Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate reader.

Protocol 4: Lipid ROS Measurement (C11-BODIPY 581/591)

Materials:

- **Delavincene**-treated organoids
- C11-BODIPY 581/591 fluorescent probe
- Hank's Balanced Salt Solution (HBSS)
- Hoechst 33342 (for nuclear staining)
- Fluorescence microscope or flow cytometer

Procedure:

- **Organoid Dissociation:** Dissociate the treated organoids into single cells or small clusters using a gentle cell dissociation reagent.
- **Staining:** Incubate the cells with 1-2 μ M C11-BODIPY 581/591 in HBSS for 30 minutes at 37°C, protected from light.

- Washing: Wash the cells twice with HBSS.
- Analysis:
 - Microscopy: Image the cells using appropriate filter sets for the oxidized (green fluorescence) and reduced (red fluorescence) forms of the probe.
 - Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the shift in fluorescence.

Protocol 5: Malondialdehyde (MDA) Assay

Materials:

- **Delavinone**-treated organoids
- MDA assay kit (e.g., Thiobarbituric Acid Reactive Substances - TBARS assay)
- Lysis buffer

Procedure:

- Organoid Lysis: Harvest and lyse the treated organoids according to the manufacturer's protocol.
- Assay: Perform the TBARS assay on the organoid lysates as per the kit instructions. This typically involves the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions to form a colored product.
- Measurement: Measure the absorbance or fluorescence of the reaction product using a plate reader.
- Quantification: Determine the MDA concentration based on a standard curve.

Protocol 6: Glutathione (GSH) Assay

Materials:

- **Delavinone**-treated organoids

- GSH assay kit
- Deproteinization solution

Procedure:

- **Sample Preparation:** Harvest the organoids and deproteinize the samples according to the kit's protocol to prevent interference from proteins.
- **Assay:** Perform the GSH assay on the prepared samples. This often involves an enzymatic recycling method where GSH is oxidized and then recycled back to its reduced form, leading to a colorimetric or fluorometric signal.
- **Measurement:** Read the absorbance or fluorescence using a plate reader.
- **Quantification:** Calculate the GSH concentration from a standard curve.

Protocol 7: Western Blotting

Materials:

- **Delavinone**-treated organoids
- RIPA lysis buffer with protease and phosphatase inhibitors
- Primary antibodies (e.g., anti-p-Nrf2, anti-Nrf2, anti-GPX4, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- **Protein Extraction:** Lyse the organoids in RIPA buffer and determine the protein concentration.
- **SDS-PAGE and Transfer:** Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

- **Blocking and Antibody Incubation:** Block the membrane and incubate with primary antibodies overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.
- **Detection:** Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- **Analysis:** Quantify the band intensities and normalize to a loading control like β -actin.

Protocol 8: PKC δ Kinase Activity Assay

Materials:

- **Delavinone**-treated organoids
- PKC Kinase Activity Assay Kit
- Lysis buffer provided in the kit

Procedure:

- **Lysate Preparation:** Prepare lysates from treated organoids using the specific lysis buffer from the assay kit.
- **Kinase Reaction:** Perform the kinase reaction according to the manufacturer's instructions. This typically involves incubating the organoid lysate with a PKC δ -specific substrate and ATP.
- **Detection:** The assay will generate a colorimetric, fluorometric, or luminescent signal proportional to the amount of phosphorylated substrate.
- **Measurement:** Read the signal using a plate reader.
- **Analysis:** Compare the PKC δ activity in **delavinone**-treated samples to the vehicle control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Delavinone elicits oxidative stress and triggers ferroptosis in colorectal cancer by inhibiting PKC δ -mediated phosphorylation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Delavinone for Inducing Ferroptosis in Organoids]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8257806#delavinone-for-inducing-ferroptosis-in-organoids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com